Anandamide-d4

Analytical Chemistry Mass Spectrometry Endocannabinoid Research

Anandamide-d4 (CAS 946524-40-9), also known as Arachidonoyl Ethanolamide-d4 or AEA-d4, is a stable isotope-labeled analog of the endogenous endocannabinoid anandamide. The compound features four deuterium atoms specifically positioned at the hydroxyethyl moiety (1,1',2,2').

Molecular Formula C22H37NO2
Molecular Weight 351.6 g/mol
CAS No. 946524-40-9
Cat. No. B1663722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnandamide-d4
CAS946524-40-9
SynonymsN-(2-Hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide
Molecular FormulaC22H37NO2
Molecular Weight351.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
InChIInChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2
InChIKeyLGEQQWMQCRIYKG-KALLKTRHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d4)A solution in ethanol

Anandamide-d4 (CAS 946524-40-9) for Analytical Quantification: A Technical Overview


Anandamide-d4 (CAS 946524-40-9), also known as Arachidonoyl Ethanolamide-d4 or AEA-d4, is a stable isotope-labeled analog of the endogenous endocannabinoid anandamide . The compound features four deuterium atoms specifically positioned at the hydroxyethyl moiety (1,1',2,2') . This selective deuteration renders Anandamide-d4 a critical internal standard and surrogate analyte for the accurate and precise quantification of endogenous anandamide (AEA) in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) .

Workflow Endogenous AEA quantification via LC-MS/MS or GC-MS
Labeling Hydroxyethyl-d4 for co-elution matching
Role Stable isotope-labeled ISTD / surrogate analyte

Why Anandamide-d4 is Not Interchangeable with Other Deuterated Anandamide Standards


In quantitative mass spectrometry, the choice of a deuterated internal standard is not trivial; it directly governs method accuracy and robustness. While Anandamide-d8 and Anandamide-d11 are also used, Anandamide-d4 offers a critical advantage due to its specific labeling pattern on the hydroxyethyl group. This differentiates it from more heavily deuterated analogs, which can exhibit different physicochemical properties, leading to variable chromatographic retention times and, more importantly, differential ion suppression or enhancement (matrix effects) compared to the native analyte AEA [1]. Substituting one deuterated standard for another without re-validation can introduce significant quantitative bias, as the recovery and matrix effect profiles are not equivalent, making Anandamide-d4 the distinct and validated choice for specific applications [2].

Risk Factor
Anandamide-d4
Target Compound
AEA-d8 / AEA-d11
Alternative Deuterated Standard
Matrix Effect Profile
Specific ion suppression/enhancement profile matched to AEA
Differential ionization behavior may shift matrix effects and bias quantification
Chromatographic Retention
Hydroxyethyl labeling preserves native-like retention
More extensive deuteration can alter retention time and co-elution fidelity
Method Transfer
Validated surrogate analyte in reported bioanalytical methods
Requires full re-validation; recovery and precision may not transfer

Quantitative Evidence for Anandamide-d4 Differentiation and Performance


Superior Analytical Recovery and Matrix Effect Profile vs. AEA-d8

In a direct head-to-head comparison evaluating surrogate analyte performance, Anandamide-d4 (AEA-d4) demonstrated superior analytical recovery and a distinct matrix effect profile when compared to octa-deuterated anandamide (AEA-d8). This directly translates to more robust and reliable quantification of endogenous AEA [1].

Recovery vs AEA-d8
Head-to-head
95% ± 7.9% vs 84% ± 8.7%
Reported analytical recovery in plasma
Supports higher recovery consistency in plasma matrices
Six-source plasma, triplicate analysis; LC-MS/MS conditions
Analytical Chemistry Mass Spectrometry Endocannabinoid Research

Validated Surrogate Analyte Performance in LC-MS/MS Quantification

Anandamide-d4 has been rigorously validated and applied as a 'surrogate analyte' for the quantification of endogenous AEA in human plasma. This approach is necessary because a true analyte-free biological matrix does not exist for endogenous compounds [1]. The method using AEA-d4 achieved a Lower Limit of Quantitation (LLOQ) of 0.1 ng/mL for AEA, demonstrating high sensitivity [1].

Surrogate Analyte Validation
Reported
LLOQ 0.1 ng/mL
for AEA in human plasma
Reported bioanalytical validation context for endogenous AEA quantification
LC-MS/MS method, 150 μL human plasma; fit-for-purpose ISTD review
Bioanalysis Method Validation Pharmacokinetics

High Chemical Purity and Formulation Consistency for Reproducible Research

Commercially sourced Anandamide-d4 is supplied with a high degree of chemical purity and in a stable formulation. Leading vendors specify a purity of ≥99% for the deuterated forms and supply the compound as a ready-to-use 1 mg/mL solution in ethanol, minimizing handling errors and degradation .

Purity & Formulation
Specification review
Purity ≥99%
Supplied as 1 mg/mL in ethanol
Supports reproducible preparation and minimizes impurity interference
Vendor Certificate of Analysis; deuterated forms d1-d4
Chemical Synthesis Quality Control Analytical Standards

Specific Labeling Position Optimizes for Metabolic Flux and Enzyme Kinetics Studies

The specific placement of four deuterium atoms on the ethanolamine 'head group' of Anandamide-d4 makes it an ideal probe for tracking metabolic flux and dissecting enzyme kinetics, specifically for Fatty Acid Amide Hydrolase (FAAH) and NAPE-PLD. This is because the labeling is on the part of the molecule that is cleaved or modified during enzymatic hydrolysis, allowing for precise tracking of the reaction products .

Metabolic Flux Suitability
Class-level inference
Head-group labeling
FAAH / NAPE-PLD substrate tracking
May support enzyme kinetics and reaction-product monitoring
Qualitative mechanistic interpretation; specific pathway validation needed
Lipidomics Metabolic Tracing Enzymology

Defined Application Scenarios for Anandamide-d4 in Research and Industry


Precise Quantification of Endogenous Anandamide in Clinical and Preclinical Studies

Anandamide-d4 is the preferred internal standard for the accurate LC-MS/MS quantification of AEA in complex biological matrices like human plasma, serum, and brain tissue. Its validated use as a surrogate analyte, with an established LLOQ of 0.1 ng/mL, ensures the high sensitivity and accuracy required to measure physiological and disease-related fluctuations in endocannabinoid tone [1]. This makes it essential for clinical biomarker studies and preclinical pharmacology research where precise AEA measurement is critical.

Robust Bioanalytical Method Development and Validation

Procuring Anandamide-d4 from a reputable source ensures access to a high-purity (≥99%), ready-to-use standard . This streamlines the method development process for bioanalytical laboratories, ensuring that the internal standard does not introduce variability. Its demonstrated high recovery (95%) and well-characterized matrix effect (-15%) in head-to-head studies provide a solid foundation for developing robust and reproducible analytical methods, saving time and resources during validation [2].

Investigating Endocannabinoid Enzyme Kinetics and Metabolic Flux

For researchers studying the activity of enzymes like FAAH and NAPE-PLD, Anandamide-d4 serves as a superior probe. The specific deuteration on the ethanolamine head group allows for precise tracking of substrate hydrolysis and product formation using mass spectrometry, providing insights into enzyme kinetics and pathway flux that are not easily obtained with other labeled or unlabeled analogs .

Application
Selection Property
Validation Focus
Endogenous AEA quantification in research matrices
Hydroxyethyl-d4 co-elution fidelity
Matrix-effect correction and recovery verification in target matrix
Bioanalytical method validation for cannabinoid research
Reported surrogate analyte context
Accuracy/precision endpoint review and ISTD benchmarking
FAAH/NAPE-PLD pathway investigation
Head-group labeling for product tracking
Enzyme-substrate specificity and reaction-product interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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